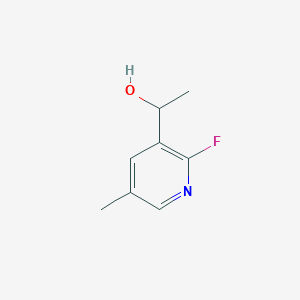

1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol

Description

The exact mass of the compound this compound is 155.074642105 g/mol and the complexity rating of the compound is 131. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-fluoro-5-methylpyridin-3-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c1-5-3-7(6(2)11)8(9)10-4-5/h3-4,6,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLSPNGUUPBIUNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)F)C(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol, a fluorinated pyridyl alcohol of interest in medicinal chemistry and drug discovery. As a compound not readily found in commercial catalogs and lacking an assigned CAS number, this document outlines a proposed synthetic pathway, detailed experimental protocols, and expected characterization data. The core of this guide is a robust, field-proven approach to the synthesis via a Grignard reaction, offering insights into the causality behind experimental choices and ensuring a self-validating system for researchers. This guide is intended to serve as a foundational resource for the synthesis and study of this and structurally related compounds.

Introduction and Significance

Fluorinated heterocyclic compounds are of paramount importance in modern drug discovery. The strategic incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic profiles. Pyridine scaffolds are prevalent in a vast array of pharmaceuticals, and their functionalization provides a versatile platform for generating novel therapeutic agents.

This compound represents a key building block that combines the beneficial properties of a fluorinated pyridine ring with a reactive secondary alcohol. This moiety can serve as a crucial intermediate for the synthesis of more complex molecules, potentially leading to the discovery of new drugs with improved efficacy and safety profiles. The absence of a readily available commercial source for this compound necessitates a reliable and reproducible synthetic protocol, which is the primary focus of this guide.

Proposed Synthetic Pathway

The most logical and efficient synthetic route to this compound is a two-step process commencing with the formylation of 2-fluoro-5-methylpyridine to yield the key intermediate, 2-Fluoro-5-methylpyridine-3-carbaldehyde. This aldehyde subsequently undergoes a Grignard reaction with a methylmagnesium halide to produce the target secondary alcohol.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Synthesis of 2-Fluoro-5-methylpyridine-3-carbaldehyde (Intermediate)

Step-by-Step Methodology:

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Reagent Addition: To the flask, add phosphorus oxychloride (POCl₃, 1.2 equivalents) followed by anhydrous N,N-dimethylformamide (DMF, 3 equivalents) at 0 °C (ice bath). Stir the mixture for 30 minutes to form the Vilsmeier reagent.

-

Substrate Addition: Dissolve 2-fluoro-5-methylpyridine (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

-

Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

-

Extraction and Purification: Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.[2]

Synthesis of this compound (Target Compound)

The Grignard reaction is a classic and highly effective method for forming carbon-carbon bonds. The addition of a methyl Grignard reagent to the synthesized aldehyde will yield the desired secondary alcohol.[3]

Step-by-Step Methodology:

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.[4]

-

Grignard Reagent: To the flask, add magnesium turnings (1.2 equivalents).

-

Initiation: Add a small crystal of iodine to activate the magnesium. In the dropping funnel, place methyl bromide or methyl iodide (1.1 equivalents) dissolved in anhydrous tetrahydrofuran (THF). Add a small portion of the methyl halide solution to the magnesium. The reaction is initiated when the color of the iodine fades and gentle reflux is observed.[5]

-

Grignard Formation: Add the remaining methyl halide solution dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

-

Aldehyde Addition: Dissolve 2-Fluoro-5-methylpyridine-3-carbaldehyde (1 equivalent) in anhydrous THF and add it dropwise to the Grignard reagent at 0 °C (ice bath).

-

Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting aldehyde is consumed.

-

Work-up: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction and Purification: Extract the mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude alcohol can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization.[2][6]

Safety Precautions for Grignard Reactions

The Grignard reaction is highly exothermic and requires strict adherence to safety protocols to prevent runaway reactions and fires.[7][8][9]

-

Anhydrous Conditions: All glassware must be thoroughly flame-dried to remove any traces of water, which can quench the Grignard reagent.[4]

-

Inert Atmosphere: The reaction must be carried out under a positive pressure of an inert gas like nitrogen or argon to prevent reaction with atmospheric oxygen and moisture.

-

Solvent: Anhydrous ethers like THF or diethyl ether are highly flammable. Ensure the reaction is conducted in a well-ventilated fume hood, away from any ignition sources.[10]

-

Controlled Addition: The addition of both the alkyl halide to magnesium and the aldehyde to the Grignard reagent should be slow and controlled to manage the exothermic nature of the reaction. An ice bath should be readily available for cooling.[8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and gloves.[9]

Characterization and Data Presentation

As this compound is a novel compound, its characterization data is not published. However, based on the analysis of structurally similar compounds, the following spectroscopic data can be anticipated.

Expected Physical and Chemical Properties

| Property | Expected Value |

| Molecular Formula | C₈H₁₀FNO |

| Molecular Weight | 155.17 g/mol |

| Appearance | White to off-white solid or a viscous oil |

| Solubility | Soluble in methanol, ethanol, chloroform, and ethyl acetate |

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl group protons, the methine proton of the alcohol, the hydroxyl proton, and the methyl protons of the ethyl group. The chemical shifts and coupling constants will be influenced by the fluorine substituent. For a similar compound, 3-pyridinemethanol, aromatic protons appear between 7.2 and 8.5 ppm.[11] The methyl group on the pyridine ring would likely appear around 2.3-2.5 ppm. The quartet for the CH-OH proton would be expected around 4.8-5.0 ppm, and the doublet for the adjacent CH₃ group around 1.5 ppm. The OH proton will be a broad singlet, which can be exchanged with D₂O.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show eight distinct carbon signals. The carbon bearing the fluorine atom will exhibit a large one-bond C-F coupling constant. Aromatic carbons will appear in the 110-160 ppm region. The methine carbon (C-OH) is expected around 65-75 ppm, and the two methyl carbons at lower field.

-

Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) mass spectrometry should confirm the molecular weight of the compound. The ESI-MS is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 156.1. Fragmentation patterns in EI-MS would likely involve the loss of a methyl group or a water molecule.[12]

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol.[13] A C-O stretching band is expected around 1050-1150 cm⁻¹. Vibrations associated with the fluorinated pyridine ring will be observed in the fingerprint region.[14]

Potential Applications in Drug Discovery

This compound is a versatile intermediate for the synthesis of a variety of more complex molecules. The secondary alcohol functionality can be:

-

Oxidized to the corresponding ketone, 1-(2-fluoro-5-methylpyridin-3-yl)ethanone, another valuable building block.

-

Esterified or etherified to introduce a range of functional groups.

-

Used in substitution reactions after conversion of the hydroxyl group to a good leaving group.

These transformations open up avenues for the creation of libraries of novel compounds for screening in various therapeutic areas, including but not limited to oncology, inflammation, and infectious diseases. The presence of the 2-fluoro-5-methylpyridine moiety can impart desirable drug-like properties to the final compounds.

Conclusion

This technical guide provides a comprehensive and practical framework for the synthesis, characterization, and utilization of this compound. By presenting a well-reasoned synthetic strategy and detailed experimental protocols, this document aims to empower researchers in the fields of medicinal chemistry and drug development to access this and other novel fluorinated heterocyclic building blocks. The insights provided into the causality of experimental choices and the emphasis on safety are intended to ensure successful and safe execution of the described procedures.

References

- 1. d-nb.info [d-nb.info]

- 2. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]

- 3. Grignard Reaction [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. youtube.com [youtube.com]

- 7. quora.com [quora.com]

- 8. dchas.org [dchas.org]

- 9. acs.org [acs.org]

- 10. m.youtube.com [m.youtube.com]

- 11. 3-Pyridinemethanol(100-55-0) 1H NMR [m.chemicalbook.com]

- 12. Mass spectrometry of methyl and methyl-d3 derivatives of diuretic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

An In-depth Technical Guide to 1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol, a fluorinated pyridine derivative of significant interest to researchers and professionals in the field of drug development. The strategic incorporation of a fluorine atom and a hydroxyethyl group onto a methylpyridine scaffold presents a unique combination of electronic and structural features that are highly valuable in medicinal chemistry. This document details the molecule's fundamental properties, including its molecular weight, and explores potential synthetic routes and robust analytical methodologies for its characterization. Furthermore, it delves into the broader context of fluorinated pyridines in pharmaceutical research, offering insights into their established roles in modulating metabolic stability and receptor binding affinity.

Compound Identification and Core Properties

The precise identification and characterization of a molecule are foundational to its application in research and development. This compound is a chiral organic compound featuring a pyridine ring substituted with fluorine, a methyl group, and a 1-hydroxyethyl side chain.

Chemical Structure and Nomenclature

The systematic IUPAC name for this compound is this compound. Its chemical structure is depicted below:

Caption: Chemical structure of this compound.

Molecular Formula and Weight

The chemical formula for this compound is C₈H₁₀FNO . Based on this formula, the molecular weight is calculated to be 155.17 g/mol [1]. This value is critical for quantitative analysis, reaction stoichiometry, and interpretation of mass spectrometry data.

CAS Number

A specific CAS (Chemical Abstracts Service) number for the this compound isomer has not been definitively assigned in publicly available databases as of the time of this publication. However, a constitutional isomer, 1-(5-Fluoro-3-methylpyridin-2-yl)ethan-1-ol, which shares the same molecular formula and weight, is registered under CAS Number 2833706-85-5 [2]. Researchers should exercise caution and verify the identity of the specific isomer through rigorous analytical characterization.

Physicochemical and Computed Properties

The physicochemical properties of a compound dictate its behavior in various chemical and biological systems. The data presented in the table below are computationally derived and provide valuable insights into the molecule's characteristics.

| Property | Value | Source |

| Molecular Weight | 155.17 g/mol | PubChem CID: 176560489[1] |

| Molecular Formula | C₈H₁₀FNO | PubChem CID: 176560489[1] |

| XLogP3-AA | 1.2 | PubChem CID: 176560489[1] |

| Hydrogen Bond Donor Count | 1 | PubChem CID: 176560489[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem CID: 176560489[1] |

| Rotatable Bond Count | 2 | PubChem CID: 176560489[1] |

| Exact Mass | 155.074642 g/mol | PubChem CID: 176560489[1] |

| Topological Polar Surface Area | 45.5 Ų | PubChem CID: 176560489[1] |

The XLogP3-AA value of 1.2 suggests a moderate level of lipophilicity, which is often a desirable trait in drug candidates for achieving good membrane permeability. The presence of both hydrogen bond donors (the hydroxyl group) and acceptors (the nitrogen in the pyridine ring and the oxygen atom) indicates the potential for specific interactions with biological targets.

Synthesis and Characterization

The synthesis of this compound can be approached through several established organic chemistry methodologies. A plausible and efficient synthetic route involves a two-step process starting from a suitable 3-acylpyridine precursor.

Proposed Synthetic Pathway

A common method for the synthesis of secondary alcohols from ketones is through the use of reducing agents or Grignard reagents. In this case, the target molecule can be synthesized from the corresponding ketone, 1-(2-fluoro-5-methylpyridin-3-yl)ethanone. This precursor can be prepared via various methods for the synthesis of pyridine derivatives.

Caption: Proposed synthetic workflow for this compound.

The reduction of the ketone can be achieved using a variety of reducing agents, with sodium borohydride (NaBH₄) being a common and mild choice for this type of transformation. The reaction is typically carried out in an alcoholic solvent such as methanol or ethanol at room temperature.

An alternative approach to generate the ethan-1-ol moiety would be a Grignard reaction on a 2-fluoro-5-methylpyridine-3-carbaldehyde, which would introduce the methyl group and the alcohol simultaneously. The choice of synthetic route will depend on the availability of starting materials and the desired scale of the synthesis.

Analytical Characterization

The structural confirmation and purity assessment of the synthesized this compound are critical. A combination of spectroscopic techniques should be employed for unambiguous characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable for elucidating the molecular structure. The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl group protons, and the protons of the hydroxyethyl side chain. The carbon NMR will provide information on the carbon skeleton of the molecule.[1]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can also provide structural information through fragmentation patterns.[3] High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the O-H stretch of the alcohol and the C-F bond.

Applications in Drug Discovery

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[4][5][6] Fluorinated pyridine derivatives are of particular interest due to their prevalence in a number of approved drugs.

The presence of a fluorine atom can significantly influence a molecule's:

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, leading to a longer in vivo half-life.[6]

-

Binding Affinity: The high electronegativity of fluorine can alter the electronic properties of the pyridine ring, potentially leading to stronger interactions with target proteins.[4][6]

-

Lipophilicity and Permeability: Fluorine substitution can modulate the lipophilicity of a molecule, which in turn affects its ability to cross biological membranes.[4][5]

The chiral alcohol moiety in this compound provides an additional point for stereospecific interactions with biological targets, making it a valuable building block for the synthesis of more complex and potent therapeutic agents.

Experimental Protocols

Protocol for the Synthesis of this compound via Reduction

Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 1-(2-fluoro-5-methylpyridin-3-yl)ethanone in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Reducing Agent: Slowly add 1.1 equivalents of sodium borohydride (NaBH₄) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield the pure this compound.

Protocol for Characterization by Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an electrospray ionization (ESI) mass spectrometer.

-

Analysis: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode.

-

Data Interpretation: The resulting spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z value consistent with the calculated molecular weight (155.17 g/mol ). High-resolution analysis should confirm the elemental formula C₈H₁₀FNO.

Conclusion

This compound is a valuable chemical entity with significant potential in the field of drug discovery and development. Its calculated molecular weight of 155.17 g/mol , along with its unique structural features, makes it an attractive building block for the synthesis of novel therapeutic agents. The strategic combination of a fluorinated pyridine core and a chiral alcohol side chain offers medicinal chemists a versatile scaffold for modulating key pharmacokinetic and pharmacodynamic properties. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers working with this and related compounds.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2833706-85-5 1-(5-Fluoro-3-methylpyridin-2-yl)ethan-1-ol AKSci 9231FC [aksci.com]

- 3. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]

- 4. nbinno.com [nbinno.com]

- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol chemical properties

An In-depth Technical Guide to 1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound. As a functionalized fluoropyridine, this molecule represents a valuable building block in medicinal chemistry and materials science. The strategic incorporation of a fluorine atom and a chiral alcohol moiety onto the pyridine scaffold imparts unique electronic properties, enhances metabolic stability, and provides a vector for further chemical modification. This document details a robust synthetic pathway, predicted spectral data for compound verification, insights into its chemical reactivity, and discusses its potential in drug discovery. All protocols and claims are grounded in established chemical principles and supported by authoritative references.

Introduction

Substituted pyridines are among the most prevalent heterocyclic scaffolds in FDA-approved pharmaceuticals, valued for their ability to engage in hydrogen bonding and serve as versatile synthetic platforms.[1][2] The introduction of fluorine into such scaffolds can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[3] Fluorine's high electronegativity can modulate the pKa of the pyridine nitrogen, alter lipophilicity, and block sites of metabolic oxidation, often leading to improved drug potency and bioavailability.[4]

This compound is a chiral secondary alcohol derivative of a fluorinated pyridine. Its structure is of particular interest to medicinal chemists for several reasons:

-

Fluorine at the 2-position: Activates the ring for nucleophilic aromatic substitution (SNAr), providing a handle for further derivatization, while also influencing the electronic environment of the entire scaffold.[1][5]

-

Methyl Group at the 5-position: Provides a non-polar substituent that can engage in beneficial van der Waals interactions within protein binding pockets.

-

Secondary Alcohol at the 3-position: Introduces a chiral center and a functional group that can act as a hydrogen bond donor or acceptor, and serves as a key point for esterification or etherification to explore structure-activity relationships (SAR).[6]

This guide serves as a technical resource for researchers, providing foundational knowledge and actionable protocols for the synthesis and utilization of this promising chemical entity.

Physicochemical and Structural Properties

While extensive experimental data for this specific molecule is not widely published, its core properties can be determined or reliably estimated.

| Property | Value | Source/Method |

| Molecular Formula | C₈H₁₀FNO | (Calculated) |

| Molecular Weight | 155.17 g/mol | (Calculated) |

| Appearance | Predicted: Colorless to pale yellow oil or low-melting solid | (Analog Est.) |

| Boiling Point | Predicted: >200 °C at 760 mmHg | (Analog Est.) |

| Solubility | Soluble in polar organic solvents (e.g., MeOH, EtOH, DMSO, THF) | (Analog Est.) |

| CAS Number | Not assigned. A constitutional isomer, 1-(5-Fluoro-3-methylpyridin-2-yl)ethan-1-ol, is registered under CAS 2833706-85-5.[7] | AK Scientific[7] |

Synthesis and Purification

A robust and logical synthetic route to this compound proceeds from the commercially available precursor, 1-(2-Chloro-5-methylpyridin-3-yl)ethanone. The strategy involves a two-step process: a nucleophilic aromatic substitution to introduce the fluorine atom, followed by a selective reduction of the ketone.

Retrosynthetic Analysis

The retrosynthetic logic identifies the precursor ketone as the key starting material, which can be accessed from simpler building blocks. The target alcohol is disconnected at the C-O bond, revealing the corresponding ketone, which is in turn derived from its chlorinated analog via a halogen exchange (Halex) reaction.

Caption: Retrosynthetic pathway for the target compound.

Step 1: Synthesis of 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone via Halogen Exchange (SNAr)

Causality: The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nature of the ring nitrogen. This allows for an efficient displacement by a fluoride ion. A high-boiling polar aprotic solvent like DMSO is chosen to effectively solvate the cation of the fluoride salt (e.g., K⁺ from KF) while leaving the fluoride nucleophile relatively "naked" and reactive. A phase-transfer catalyst can be used to further enhance reactivity but is often unnecessary at elevated temperatures.

Protocol:

-

To a dry round-bottom flask under a nitrogen atmosphere, add 1-(2-Chloro-5-methylpyridin-3-yl)ethanone (1.0 eq), anhydrous potassium fluoride (3.0 eq), and anhydrous DMSO.

-

Heat the reaction mixture to 150-160 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 8-16 hours).

-

Cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure fluorinated ketone.

Step 2: Synthesis of this compound via Ketone Reduction

Causality: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting ketones to alcohols without reducing the aromatic pyridine ring.[6] An alcoholic solvent like methanol or ethanol is used because it is polar enough to dissolve the NaBH₄ and the substrate, and it serves as the proton source during the workup phase to protonate the resulting alkoxide. The reaction is run at a low temperature (0 °C) initially to control the exothermic reaction rate.

Protocol:

-

Dissolve 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone (1.0 eq) in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.1 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

-

Quench the reaction by slowly adding water, followed by a saturated aqueous solution of ammonium chloride.

-

Remove the methanol under reduced pressure.

-

Extract the remaining aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the target alcohol, which can be further purified by chromatography if necessary.

Overall Synthesis Workflow

Caption: Experimental workflow for the two-step synthesis.

Spectral Data and Characterization (Predicted)

Verification of the final compound relies on standard spectroscopic methods. The following data are predicted based on the structure and known values for similar compounds.

| Technique | Predicted Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.1-8.2 (d, J≈2 Hz, 1H, H6-pyridine), 7.4-7.5 (dd, J≈8, 2 Hz, 1H, H4-pyridine), 5.0-5.1 (q, J≈6.5 Hz, 1H, CH-OH), 2.3-2.4 (s, 3H, Ar-CH₃), 1.5-1.6 (d, J≈6.5 Hz, 3H, CH-CH₃). OH proton variable. |

| ¹³C NMR (100 MHz, CDCl₃) | δ 160-163 (d, ¹JCF≈240 Hz, C2), 145-148 (d, JCF≈15 Hz, C3), 140-142 (d, JCF≈5 Hz, C6), 130-132 (C5), 120-122 (d, JCF≈5 Hz, C4), 65-68 (CH-OH), 23-25 (CH-CH₃), 17-18 (Ar-CH₃). |

| ¹⁹F NMR (376 MHz, CDCl₃) | δ -70 to -80 ppm (relative to CFCl₃). |

| Mass Spec. (EI) | Predicted M⁺ at m/z = 155.07. Fragmentation would likely show loss of CH₃ (m/z=140) and H₂O (m/z=137). |

Reactivity, Stability, and Applications

Chemical Reactivity

-

Alcohol Functionality: The secondary alcohol can be oxidized back to the ketone using reagents like PCC or Dess-Martin periodinane. It can also undergo esterification or etherification under standard conditions to generate a library of derivatives for SAR studies.

-

Pyridine Ring: The fluorine at the C2 position is susceptible to displacement by strong nucleophiles (e.g., thiols, amines) under forcing conditions, although it is significantly less reactive than its chloro-analog.[5] The pyridine nitrogen can be quaternized or oxidized.

-

Stability: The compound is expected to be stable under standard laboratory conditions. The C-F bond is exceptionally strong and resistant to cleavage.[2] However, like many alcohols, it may be unstable in the presence of strong acids (risk of elimination) or strong bases. Fluorotelomer alcohols have shown unique instability under certain basic conditions due to intramolecular hydrogen bonding facilitating HF elimination, a potential consideration for this molecule.[8]

Potential Applications in Drug Discovery

This molecule is a prime candidate for use as a building block in drug discovery programs. Pyridine-containing drugs are used to treat a vast range of diseases.[2] The specific substitution pattern of this compound makes it an attractive starting point for the synthesis of inhibitors for kinases, proteases, and other enzyme targets where a chiral alcohol and a substituted pyridine ring can occupy key binding pockets. Its fluorination provides a metabolic blocking position and can enhance binding affinity through favorable electrostatic interactions.

Safety and Handling

General Precautions: As with all laboratory chemicals, this compound should be handled by trained personnel in a well-ventilated chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Specific Hazards (Inferred):

-

Toxicity: The specific toxicology has not been determined. However, many functionalized pyridine and organofluorine compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[4][9] Treat as a potentially toxic substance.

-

Irritation: May cause skin and serious eye irritation.[3] Avoid all personal contact.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.

References

- 1. researchgate.net [researchgate.net]

- 2. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy 2,2,2-Trifluoro-1-(2-methyl-pyridin-3-YL)-ethanone [smolecule.com]

- 7. 2833706-85-5 1-(5-Fluoro-3-methylpyridin-2-yl)ethan-1-ol AKSci 9231FC [aksci.com]

- 8. Base-Induced Instability of Fluorotelomer Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apps.dtic.mil [apps.dtic.mil]

Technical Guide: Spectroscopic Characterization of 1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol

Introduction

1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol is a substituted pyridine derivative of interest in medicinal chemistry and drug development. As with any novel chemical entity, unambiguous structural confirmation and purity assessment are paramount. This is achieved through a comprehensive analysis of its spectroscopic data. This guide provides an in-depth exploration of the predicted Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectral data for this compound. The causality behind the interpretation of this data is explained, offering a framework for researchers in the field.

It is important to note that the spectral data presented herein is predicted based on the chemical structure and established principles of spectroscopy.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[1] It is indispensable for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.[2][3]

Predicted Mass Spectrum Data

| m/z | Predicted Fragment | Interpretation |

| 170.08 | [M+H]⁺ | Protonated Molecular Ion |

| 155.06 | [M-CH₃]⁺ | Loss of the methyl group from the ethanol side chain (α-cleavage) |

| 152.07 | [M-H₂O]⁺ | Dehydration, loss of a water molecule |

| 126.06 | [C₇H₇FN]⁺ | Fragmentation of the side chain |

| 112.05 | [C₆H₅FN]⁺ | Further fragmentation |

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

A standard approach for obtaining the mass spectrum of a small organic molecule like this compound would involve Electron Ionization (EI).

-

Sample Introduction: The purified compound is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

-

Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation to produce a series of smaller, characteristic ions.[3][4]

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Rationale for Predicted Fragmentation

The predicted fragmentation pattern is based on established principles of mass spectrometry for alcohols and aromatic compounds.[5][6]

-

α-Cleavage: The most common fragmentation pathway for alcohols is the cleavage of the bond adjacent to the carbon bearing the hydroxyl group.[6][7] For this compound, this would involve the loss of the terminal methyl group of the ethanol side chain, resulting in a resonance-stabilized cation at m/z 155.06.

-

Dehydration: Alcohols readily lose a molecule of water (18 Da) under EI conditions.[5][6] This would lead to a peak at m/z 152.07.

-

Pyridine Ring Fragmentation: The pyridine ring itself can undergo fragmentation, leading to the smaller fragments observed at lower m/z values.

Caption: Workflow for Electron Ionization Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds.[8][9] It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.[10]

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |

| ~8.05 | d | 1H | H-6 (Pyridine) | ~2.5 |

| ~7.40 | d | 1H | H-4 (Pyridine) | ~5.0 |

| ~5.00 | q | 1H | CH-OH | 6.5 |

| ~2.40 | s | 3H | CH₃ (Pyridine) | - |

| ~2.30 | br s | 1H | OH | - |

| ~1.55 | d | 3H | CH₃ (Ethanol) | 6.5 |

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | C-F Coupling (J, Hz) |

| ~160.0 | C-2 (Pyridine) | ~240 (¹JCF) |

| ~148.0 | C-6 (Pyridine) | ~15 (²JCF) |

| ~135.0 | C-4 (Pyridine) | ~5 (³JCF) |

| ~130.0 | C-5 (Pyridine) | ~20 (³JCF) |

| ~125.0 | C-3 (Pyridine) | ~35 (²JCF) |

| ~65.0 | CH-OH | - |

| ~22.0 | CH₃ (Ethanol) | - |

| ~17.0 | CH₃ (Pyridine) | - |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A small amount of the purified compound (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: The sample is placed in a high-field NMR spectrometer. For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum.

-

Data Processing: The FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum. The spectrum is then phased, baseline corrected, and integrated.

Caption: General workflow for NMR data acquisition and processing.

Rationale for Predicted NMR Spectra

-

¹H NMR:

-

The two protons on the pyridine ring (H-4 and H-6) are expected to appear in the aromatic region (downfield). Their distinct chemical shifts and multiplicities are due to their different electronic environments and coupling to each other and to the fluorine atom.[11]

-

The methine proton (CH-OH) will be a quartet due to coupling with the adjacent methyl group.

-

The methyl group on the pyridine ring will be a singlet as it has no adjacent protons.

-

The hydroxyl proton is typically a broad singlet and its chemical shift can vary depending on concentration and solvent.

-

The methyl group of the ethanol side chain will be a doublet due to coupling with the methine proton.

-

-

¹³C NMR:

-

The carbon directly attached to the fluorine atom (C-2) will exhibit a large one-bond coupling constant (¹JCF).[12][13] Its chemical shift will be significantly downfield.

-

The other carbons in the pyridine ring will show smaller two- and three-bond couplings to the fluorine atom (²JCF and ³JCF).[8][12]

-

The carbons of the ethanol side chain and the methyl group on the pyridine ring will appear in the aliphatic region of the spectrum.

-

Conclusion

The predicted MS and NMR spectral data provide a detailed electronic and structural fingerprint of this compound. The mass spectrum confirms the molecular weight and offers insights into the lability of the ethanol side chain. The ¹H and ¹³C NMR spectra provide unambiguous evidence for the connectivity of the atoms and the substitution pattern of the pyridine ring. This comprehensive spectroscopic analysis is essential for the verification of the synthesis and for ensuring the quality of this compound for its intended applications in research and development.

References

- 1. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 9. mdpi.com [mdpi.com]

- 10. Visualizer loader [nmrdb.org]

- 11. cheminfographic.wordpress.com [cheminfographic.wordpress.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Structure Elucidation of 1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol

Introduction

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry and drug design, widely recognized for their diverse biological activities.[1] The introduction of fluorine atoms and chiral centers into these structures can significantly modulate their pharmacokinetic and pharmacodynamic profiles, making their unambiguous structure elucidation a critical step in the development of new chemical entities. This guide provides a comprehensive, in-depth walkthrough of the analytical strategies and methodologies required for the complete structure determination of the novel chiral alcohol, 1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of techniques to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. We will explore a multi-technique approach, integrating data from Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) Spectroscopy. Furthermore, given the presence of a stereocenter, the guide will cover enantioselective chromatographic separation.

Strategic Analytical Workflow

The elucidation of a novel molecular structure is a systematic process of piecing together evidence from various analytical techniques. Each technique provides a unique part of the puzzle, and their combined interpretation leads to an unambiguous assignment. Our strategy is designed to first confirm the molecular formula, then identify functional groups and the carbon-hydrogen framework, and finally, establish the precise connectivity and stereochemistry.

Caption: A strategic workflow for comprehensive structure elucidation.

Mass Spectrometry: Determining the Molecular Blueprint

Mass spectrometry is the first critical step, providing the molecular weight and, with high resolution, the elemental composition of the analyte. For a molecule like this compound, we also anticipate characteristic fragmentation patterns that offer initial structural clues.

Expertise & Experience: Why High Resolution is Key

While nominal mass can provide the integer molecular weight, high-resolution mass spectrometry (HRMS), for instance, with a Time-of-Flight (TOF) or Orbitrap analyzer, is indispensable. It allows for the determination of the exact mass to several decimal places, enabling the calculation of a unique elemental formula (C₈H₁₀FNO) and distinguishing it from other potential isobaric compounds. The presence of a single nitrogen atom is also suggested by the "Nitrogen Rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[2]

Experimental Protocol: HRMS (ESI-TOF)

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of HPLC-grade methanol. Further dilute to a final concentration of ~10 µg/mL.

-

Instrumentation: Utilize an Agilent 6230 TOF LC/MS or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique that is likely to keep the molecular ion intact.

-

Infusion: Infuse the sample directly at a flow rate of 5 µL/min.

-

Mass Range: Scan from m/z 50 to 500.

-

Data Analysis: Identify the protonated molecular ion [M+H]⁺. Use the instrument's software to calculate the molecular formula from the exact mass.

Data Presentation: Expected MS Data

| Parameter | Expected Value | Observed (Illustrative) |

| Molecular Formula | C₈H₁₀FNO | C₈H₁₀FNO |

| Molecular Weight | 155.17 g/mol | - |

| [M+H]⁺ (Exact Mass) | 156.08225 | 156.0823 |

Alcohols often undergo characteristic fragmentation in the mass spectrometer, primarily through α-cleavage and dehydration.[2][3][4][5][6]

Caption: Key fragmentation pathways for this compound.

FTIR Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[7] For our target compound, we expect to see characteristic bands for the O-H stretch of the alcohol, C-H stretches, C=C and C=N stretches of the pyridine ring, and the C-F bond.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

-

Instrumentation: Utilize a PerkinElmer Spectrum Two or equivalent FTIR spectrometer with a UATR accessory.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Background Correction: Perform a background scan prior to sample analysis.

-

Data Analysis: Identify the wavenumbers of major absorption bands and assign them to specific functional groups.

Data Presentation: Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) (Illustrative) | Intensity | Assignment |

| ~3350 | Broad, Strong | O-H stretch (alcohol) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2980 | Medium | Aliphatic C-H stretch |

| ~1600, ~1580 | Medium-Strong | C=C / C=N ring stretching (pyridine)[8] |

| ~1250 | Strong | C-F stretch |

| ~1100 | Strong | C-O stretch (secondary alcohol) |

NMR Spectroscopy: The Definitive Structural Map

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[9][10][11] Through a series of 1D and 2D experiments, we can determine the carbon-hydrogen framework and the precise connectivity of all atoms. The application of advanced NMR techniques is particularly crucial for complex heterocyclic compounds.[12]

Experimental Protocol: Comprehensive NMR Analysis

-

Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a Bruker Avance III 500 MHz spectrometer or equivalent.

-

1D Experiments:

-

¹H NMR: Acquire a standard proton spectrum to identify the number of unique proton environments, their chemical shifts, integrations (relative number of protons), and coupling patterns (J-coupling).

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.

-

DEPT-135: (Distortionless Enhancement by Polarization Transfer) Differentiates between CH, CH₂, and CH₃ carbons. CH/CH₃ signals appear positive, while CH₂ signals are negative. Quaternary carbons are absent.

-

-

2D Experiments:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over two to three bonds, which is crucial for piecing together the molecular fragments and identifying quaternary carbons.

-

Data Interpretation and Expected Spectra (Illustrative)

Based on the proposed structure, we can predict the expected NMR data.

¹H NMR (500 MHz, CDCl₃):

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-6 | ~8.05 | d | 1H | Pyridine Ring H |

| H-4 | ~7.40 | d | 1H | Pyridine Ring H |

| H-α | ~5.00 | q | 1H | CH-OH |

| OH | ~3.50 | br s | 1H | Alcohol OH |

| Me-5 | ~2.35 | s | 3H | Pyridine -CH₃ |

| Me-β | ~1.50 | d | 3H | Ethan-1-ol -CH₃ |

¹³C NMR (125 MHz, CDCl₃) with DEPT-135:

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment |

| ~160 (d, ¹JCF ≈ 240 Hz) | C | C-2 (Pyridine) |

| ~145 | CH | C-6 (Pyridine) |

| ~138 (d, ³JCF ≈ 15 Hz) | CH | C-4 (Pyridine) |

| ~135 | C | C-5 (Pyridine) |

| ~130 | C | C-3 (Pyridine) |

| ~65 | CH | C-α (CH-OH) |

| ~23 | CH₃ | C-β (Ethan-1-ol -CH₃) |

| ~17 | CH₃ | Me-5 (Pyridine -CH₃) |

Key 2D NMR Correlations:

Caption: Key HMBC (red) and HSQC (blue) correlations for structure confirmation.

Chiral Chromatography: Resolving Stereochemistry

The presence of a stereocenter at the carbinol carbon (C-α) means that this compound exists as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying these enantiomers.[13] The resolution of racemic pyridyl ethanols has been successfully achieved using this technique.[14][15]

Expertise & Experience: Choosing the Right Chiral Stationary Phase

The key to a successful chiral separation is the selection of an appropriate Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice due to their broad applicability.[13][16] Screening various columns and mobile phase compositions is typically required to achieve baseline separation.

Experimental Protocol: Chiral HPLC

-

Sample Preparation: Dissolve the racemic mixture in the mobile phase to a concentration of ~1 mg/mL.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: Chiralcel OD-H (cellulose-based) or similar.

-

Mobile Phase: An isocratic mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Analysis: The separation of the racemic mixture into two distinct peaks confirms the presence of enantiomers. The relative peak areas indicate the enantiomeric ratio.

Conclusion

The rigorous and systematic application of modern analytical techniques provides a self-validating pathway to the unambiguous structure elucidation of this compound. High-resolution mass spectrometry establishes the molecular formula. FTIR spectroscopy confirms the presence of key functional groups. A comprehensive suite of 1D and 2D NMR experiments maps the precise atomic connectivity and confirms the carbon-hydrogen framework. Finally, chiral HPLC resolves and confirms the enantiomeric nature of the compound. This integrated approach ensures the highest level of scientific integrity and provides the foundational data necessary for further research and development in the fields of medicinal chemistry and materials science.

References

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Alcohol : Mass Spectra Fragmentation Patterns [mail.almerja.com]

- 4. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. cet-science.com [cet-science.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]

- 11. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]

- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

Introduction: A Precautionary Approach to a Novel Research Chemical

An In-depth Technical Guide to the Safe Handling of 1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol

Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The compound this compound is a research chemical with limited publicly available, specific toxicological and safety data. The guidance provided herein is synthesized from established safety protocols for structurally related compounds, including fluorinated pyridines and other heterocyclic alcohols. All handling should be performed by technically qualified individuals trained in experimental chemical procedures, and a comprehensive, institution-specific risk assessment should be conducted prior to use.

The presence of a fluorine atom at the 2-position of a pyridine ring is known to significantly activate the molecule, primarily towards nucleophilic aromatic substitution (SNAr) reactions.[1][2] This enhanced reactivity, which makes it a useful synthetic intermediate, also suggests a potential for interaction with biological nucleophiles, necessitating stringent handling protocols to prevent exposure.[3][4] This guide provides a framework for risk assessment, safe handling, emergency response, and proper disposal, grounded in the known chemistry and toxicology of analogous compounds.

Compound Identification and Inferred Physicochemical Properties

A clear understanding of a compound's identity and physical properties is the foundation of its safe handling.

-

Chemical Name: this compound

-

Molecular Formula: C₈H₁₀FNO

-

Molecular Weight: 155.17 g/mol

-

CAS Number: While a specific CAS number for this exact structure is not widely published, related structures are indexed.[5] Users must verify the CAS number associated with their specific source.

-

Structure:

(Self-generated image, as none is available in search results)

Table 1: Inferred Physicochemical and Hazard Properties | Property | Inferred Value/Characteristic | Rationale & References | | :--- | :--- | :--- | | Physical State | Likely a solid or high-boiling point liquid at room temperature. | Based on similar substituted pyridine ethanols. | | Boiling Point | > 200 °C (Estimated) | Higher than 2-fluoropyridine (126 °C) due to increased molecular weight and hydrogen bonding capability of the alcohol group.[1] | | Solubility | Soluble in organic solvents (e.g., ethanol, DMSO, DMF). | Common for organic molecules of this type. | | Reactivity | The 2-fluoro substituent activates the pyridine ring for nucleophilic aromatic substitution.[1][3][4][6] Incompatible with strong oxidizing agents and strong acids.[7] | | Inferred Hazards | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin, eye, and respiratory irritation.[8][9] | Based on data for pyridine and other fluorinated pyridine derivatives.[7][9][10] A safety data sheet for the related ketone, 1-(5-Fluoro-2-methylpyridin-3-yl)ethanone, lists skin, eye, and respiratory irritation as primary hazards.[9] |

Hazard Analysis and Risk Mitigation

A thorough risk assessment is mandatory before any experimental work begins. This involves understanding the potential hazards and implementing controls to minimize risk.

Chemical Reactivity and Toxicological Profile (Inferred)

-

Reactivity of the 2-Fluoropyridine Moiety: The electron-withdrawing nature of the fluorine atom at the 2-position makes the carbon at that position highly electrophilic. This facilitates the displacement of the fluoride ion by nucleophiles. The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, highlighting its high reactivity.[3][4] This implies a potential for the compound to react with biological nucleophiles (e.g., thiols in proteins, amino groups in DNA), which is a primary mechanism of toxicity for many reactive electrophiles.

-

General Pyridine Toxicity: Pyridine and its derivatives are known to cause a range of adverse health effects. Acute exposure can lead to irritation of the skin, eyes, and respiratory tract.[7] Systemic effects from significant exposure may include headache, dizziness, nausea, and potential damage to the liver and kidneys.[7][11] While the specific toxicity of this compound is unknown, the pyridine core warrants treating it as a substance with potential systemic toxicity.[12]

-

Hazards of Fluorinated Organics: Many fluorinated compounds are metabolically stable. However, metabolic processes can sometimes release fluoride ions or generate toxic metabolites like fluorophosgene from certain structures.[13] While unlikely for this specific molecule, it underscores the need to prevent internal exposure.

Risk Mitigation Workflow

The following diagram outlines the logical workflow for assessing and mitigating risks associated with handling this compound.

References

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2833706-85-5 1-(5-Fluoro-3-methylpyridin-2-yl)ethan-1-ol AKSci 9231FC [aksci.com]

- 6. researchgate.net [researchgate.net]

- 7. nj.gov [nj.gov]

- 8. carlroth.com [carlroth.com]

- 9. aksci.com [aksci.com]

- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 13. researchgate.net [researchgate.net]

Commercial suppliers of 1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol

An In-depth Technical Guide to 1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a fluorinated pyridine derivative of significant interest to the pharmaceutical and life sciences research communities. Given its status as a specialized chemical entity, this document goes beyond a simple supplier list, focusing on synthetic accessibility, potential applications, and essential technical data for its use in a research and development setting.

Introduction and Strategic Importance

This compound belongs to a class of compounds—fluorinated pyridines—that are pivotal in modern medicinal chemistry. The strategic incorporation of a fluorine atom into a pyridine scaffold can profoundly influence a molecule's physicochemical and pharmacological properties.[1][2] These effects include enhanced metabolic stability, increased binding affinity to biological targets, and improved bioavailability.[2][3] Pyridine derivatives are integral to numerous blockbuster drugs, acting as key pharmacophores that engage with biological targets.[4][5][6] Consequently, functionalized building blocks like this compound are highly valuable for the synthesis of novel chemical entities in drug discovery programs, particularly in oncology and immunology.

Physicochemical Properties

Below is a summary of the key physicochemical properties for this compound.

| Property | Value |

| CAS Number | 1245817-01-6 |

| Molecular Formula | C₈H₁₀FNO |

| Molecular Weight | 155.17 g/mol |

| IUPAC Name | This compound |

| Appearance | Expected to be an off-white to yellow solid or a viscous oil |

| Solubility | Expected to be soluble in methanol, ethanol, DMSO, and chlorinated solvents |

Commercial Availability and Custom Synthesis

As of early 2026, this compound is not widely available from major commercial suppliers as a stock item. Its specialized structure necessitates sourcing through custom synthesis. Several vendors specialize in the production of complex heterocyclic building blocks and are well-equipped to undertake such a synthesis.

Potential Custom Synthesis Suppliers:

Researchers seeking to procure this compound should consider contacting vendors who list structurally similar compounds, as they possess the requisite expertise in pyridine chemistry.

| Supplier | Similar Compounds Offered | Rationale |

| AK Scientific, Inc. | 1-(5-Fluoro-3-methylpyridin-2-yl)ethan-1-ol[7] | Experience with isomeric fluoromethylpyridinyl ethanols. |

| BLDpharm | 1-(5-fluoro-6-methylpyridin-3-yl)ethan-1-one, 2-(6-Chloro-5-methylpyridin-3-yl)ethan-1-ol[8][9] | Portfolio includes a range of functionalized and halogenated pyridine derivatives. |

| Fisher Scientific (via Sigma Aldrich) | 1-(2-Chloro-5-methylpyridin-3-yl)ethanone[10] | Access to a wide array of pyridine-based building blocks suitable for multi-step synthesis. |

Synthetic Routes and Methodologies

The synthesis of this compound can be approached through several reliable synthetic strategies. The two most plausible routes involve the reduction of a ketone precursor or the addition of a methyl group to an aldehyde.

Route A: Reduction of 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone

This is a highly efficient and straightforward method, predicated on the availability of the corresponding ketone. The reduction of the carbonyl group to a secondary alcohol is a standard transformation in organic synthesis.

Workflow for Synthetic Route A:

Caption: Synthetic pathway via ketone reduction.

Step-by-Step Protocol (Route A):

-

Synthesis of the Ketone Precursor: The key intermediate, 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone, can be synthesized from a precursor like 2-bromo-3-fluoro-5-methylpyridine.[11] A common method would be a palladium-catalyzed cross-coupling reaction (e.g., Stille or Negishi coupling) with an acetyl equivalent.

-

Reduction to the Alcohol:

-

Dissolve 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone (1.0 eq) in a suitable alcoholic solvent such as methanol or ethanol at 0 °C.

-

Slowly add sodium borohydride (NaBH₄) (1.1 to 1.5 eq) portion-wise, maintaining the temperature below 10 °C. The use of reducing agents like sodium borohydride is a well-established method for converting ketones to alcohols.[12]

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Route B: Grignard Reaction with a Pyridine Aldehyde

This route involves the nucleophilic addition of a methyl group to an aldehyde precursor, 2-fluoro-5-methyl-3-formylpyridine. This is a classic C-C bond-forming reaction.

Workflow for Synthetic Route B:

Caption: Synthetic pathway via Grignard reaction.

Step-by-Step Protocol (Route B):

-

Synthesis of the Aldehyde Precursor: The aldehyde, 2-fluoro-5-methyl-3-formylpyridine, can be prepared from a suitable precursor like 2,3-difluoro-5-methylpyridine via directed ortho-metalation and subsequent quenching with an electrophile like N,N-dimethylformamide (DMF).

-

Grignard Reaction:

-

Dissolve the aldehyde precursor (1.0 eq) in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere (argon or nitrogen) and cool to 0 °C.

-

Add a solution of methylmagnesium bromide (CH₃MgBr) or methylmagnesium chloride (CH₃MgCl) (1.1 to 1.3 eq) dropwise. The use of Grignard reagents for the preparation of pyridine derivatives is a documented process.[13]

-

Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

-

Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the organic phase, and concentrate to obtain the crude alcohol.

-

Purification and Characterization

Purification:

The crude product from either synthetic route will likely require purification. Flash column chromatography on silica gel is the recommended method. A solvent gradient of ethyl acetate in hexanes is typically effective for eluting compounds of this polarity.

Characterization:

The identity and purity of the final product should be confirmed by a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the aromatic protons, the methyl group on the pyridine ring, the methyl group of the ethanol side chain, the methine proton (CH-OH), and the hydroxyl proton.

-

¹³C NMR: Will confirm the number of unique carbon environments.

-

¹⁹F NMR: A singlet is expected, confirming the presence and electronic environment of the fluorine atom.

-

-

Mass Spectrometry (MS): To confirm the molecular weight (m/z = 155.17) and provide fragmentation patterns consistent with the structure.

-

Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is expected, characteristic of the O-H stretching of the alcohol functional group.

Potential Applications in Research and Drug Development

The true value of this compound lies in its potential as a versatile intermediate for the synthesis of more complex molecules. The fluoropyridine motif is a privileged structure in medicinal chemistry.

Workflow for Application in Drug Discovery:

Caption: Role as a building block in a drug discovery pipeline.

-

Kinase Inhibitors: The pyridine scaffold is common in kinase inhibitors. The hydroxyl group of the title compound can be used as a handle for further derivatization, such as etherification, to introduce moieties that can interact with the hinge region or other key residues of a kinase active site.

-

Metabolic Blocking: The fluorine atom at the 2-position can serve as a metabolic blocker, preventing oxidative metabolism at that position, which can lead to improved pharmacokinetic profiles of drug candidates.[1]

-

Modulation of Physicochemical Properties: The introduction of this fluorinated building block can fine-tune properties like pKa and lipophilicity, which are critical for optimizing cell permeability and oral bioavailability.[2]

-

Scaffold for Combinatorial Chemistry: The compound is an excellent starting point for creating libraries of related analogs for structure-activity relationship (SAR) studies.

Handling and Storage

-

Safety: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) from the custom synthesis provider for specific handling information.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration or storage under an inert atmosphere (argon or nitrogen) is recommended to prevent degradation.

References

- 1. mdpi.com [mdpi.com]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sarchemlabs.com [sarchemlabs.com]

- 5. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]

- 6. nbinno.com [nbinno.com]

- 7. 2833706-85-5 1-(5-Fluoro-3-methylpyridin-2-yl)ethan-1-ol AKSci 9231FC [aksci.com]

- 8. 1393572-48-9|1-(5-fluoro-6-methylpyridin-3-yl)ethan-1-one|BLD Pharm [bldpharm.com]

- 9. 1355204-52-2|2-(6-Chloro-5-methylpyridin-3-yl)ethan-1-ol|BLD Pharm [bldpharm.com]

- 10. Sigma Aldrich 1-(2-Chloro-5-methylpyridin-3-yl)ethanone 5 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 11. 2-Bromo-3-fluoro-5-methylpyridine | C6H5BrFN | CID 13537536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Buy 2,2,2-Trifluoro-1-(2-methyl-pyridin-3-YL)-ethanone [smolecule.com]

- 13. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine - Google Patents [patents.google.com]

A Technical Guide to the Potential Biological Activity of Fluorinated Pyridine Derivatives

Introduction

Fluorinated pyridine derivatives have become a cornerstone in modern drug discovery and agrochemical research, prized for their unique physicochemical properties and diverse pharmacological activities.[1][2] The strategic incorporation of fluorine into the pyridine scaffold can significantly enhance a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile.[1][2] This technical guide provides an in-depth exploration of the biological activities of these compounds, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the profound effects of fluorination on molecular properties and examine the diverse applications of these derivatives across various therapeutic and agricultural domains.

The pyridine ring is a prevalent structural motif in a vast number of approved drugs and biologically active compounds.[3] When fluorine, the most electronegative element, is introduced into this heterocyclic system, it imparts a range of beneficial attributes. These include altered electronic distribution, lipophilicity, and pKa, which can lead to improved membrane permeability, reduced metabolic degradation, and enhanced binding affinity to biological targets.[3] This guide will explore these fundamental principles and illustrate how they translate into tangible benefits in the development of novel therapeutic and agrochemical agents.

The Impact of Fluorination on Physicochemical Properties and Biological Activity

The introduction of fluorine into the pyridine ring system induces significant changes in the molecule's physicochemical properties, which in turn profoundly influence its biological activity. Understanding these structure-activity relationships (SAR) is crucial for the rational design of new and improved therapeutic and agricultural agents.[1]

Modulation of Electronic Properties and pKa

Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect, which can significantly alter the electron density of the pyridine ring.[4] This modification of the electronic landscape can influence the molecule's interactions with biological targets. For instance, the pKa of the pyridine nitrogen is lowered, making the compound less basic. This can affect drug-receptor interactions and the compound's pharmacokinetic profile.[5]

Enhancement of Lipophilicity and Membrane Permeability

The incorporation of fluorine often increases the lipophilicity of a molecule, a critical factor for its ability to cross biological membranes.[6][7] This enhanced lipophilicity can lead to improved oral bioavailability and better penetration of the central nervous system.[8] For example, the trifluoromethyl group (-CF3) is known for its significant lipophilicity and is a common substituent in many successful drugs and agrochemicals.[6]

Increased Metabolic Stability

The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry.[9] This inherent strength makes fluorinated compounds more resistant to metabolic degradation by oxidative enzymes in the liver, such as cytochrome P450s.[10] This increased metabolic stability can lead to a longer half-life in the body, allowing for less frequent dosing.

Conformational Control and Binding Affinity

Fluorine substitution can also influence the conformational preferences of a molecule. By favoring a specific conformation that is optimal for binding to a biological target, fluorine can enhance the potency and selectivity of a drug.[11] Additionally, fluorine can participate in favorable interactions within a protein's binding pocket, such as hydrogen bonds and dipole-dipole interactions, further increasing binding affinity.[7]

Diverse Biological Activities of Fluorinated Pyridine Derivatives

The unique properties conferred by fluorine have led to the development of fluorinated pyridine derivatives with a wide range of biological activities. These compounds have found applications as anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory agents, as well as potent agrochemicals.

Anticancer Activity

Fluorinated pyridine derivatives have emerged as a promising class of anticancer agents.[1] Their mechanisms of action are diverse and often involve the inhibition of key enzymes in cancer cell proliferation and survival, such as kinases.[12] For instance, certain pyridine-urea derivatives have shown potent inhibitory activity against VEGFR-2, a key mediator of angiogenesis.[13] Other fluorinated pyridinium salts have been shown to induce apoptosis in various cancer cell lines, including leukemia and breast cancer.[14]

Table 1: Examples of Fluorinated Pyridine Derivatives with Anticancer Activity

| Compound Class | Target/Mechanism of Action | Example Cancer Cell Lines | Reference |

| Pyridine-Ureas | VEGFR-2 Inhibition | Breast (MCF-7) | [13] |

| Pyridinium Salt-Based Hydrazones | Apoptosis Induction | Breast, Colorectal | [14] |

| 4-(Trifluoromethyl) Coumarin-Fused Pyridines | Radical Scavenging, Apoptosis | Lung, Liver | [12] |

Antiviral Activity

The antiviral potential of fluorinated pyridine and related pyrimidine derivatives is well-documented, with several compounds being investigated for the treatment of various viral infections.[15] A notable example is Favipiravir (T-705), a fluorinated pyrazinecarboxamide derivative that exhibits broad-spectrum antiviral activity against RNA viruses by selectively inhibiting RNA-dependent RNA polymerase (RdRp).[15][16] Fluorinated nucleoside analogues have also shown significant promise, with compounds like 4'-Fluorouridine demonstrating potent inhibition of respiratory syncytial virus and SARS-CoV-2 replication.[16][17]

Antibacterial and Antifungal Activities

Fluorinated pyridine derivatives have also demonstrated significant potential as antimicrobial agents.[18] The incorporation of fluorine into the pyridine scaffold can enhance the antibacterial activity of compounds. For example, fluorinated pyrazole-pyridyl 1,3,4-oxadiazole motifs have shown considerable inhibition against a range of bacteria and have been identified as potent antifungal agents.[18] Furthermore, fluorinated pyridinium block copolymers have exhibited enhanced antibacterial activity on surfaces.[19] The presence of a fluorine atom in quinolone antibiotics is crucial for their broad-spectrum activity and high intrinsic potency.[20]

Agrochemical Applications